molecular formula C20H20N4O3S2 B7837016 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B7837016
M. Wt: 428.5 g/mol
InChI Key: NJXVDVPCUZKMQP-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” is a complex organic compound that features a thiazole ring and a pyrimidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” likely involves multi-step organic synthesis. Typical steps might include:

  • Formation of the thiazole ring.
  • Formation of the pyrimidine ring.
  • Coupling of the two rings via a sulfanyl linkage.
  • Acetylation and other functional group modifications.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve:

  • Use of continuous flow reactors.
  • Catalysts to speed up reactions.
  • Purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen or removal of hydrogen.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Creating new compounds with potential biological activity.

    Study of Reaction Mechanisms: Understanding how the compound reacts under various conditions.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Cellular Studies: Investigating its effects on cell lines.

Medicine

    Drug Development: Potential use as a lead compound for developing new medications.

    Therapeutic Applications: Exploring its efficacy in treating diseases.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor activity.

    Affecting Cellular Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings.

    Pyrimidine Derivatives: Compounds with similar pyrimidine rings.

Uniqueness

The uniqueness of “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical properties.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-[(5-benzyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-11-15(9-14-7-5-4-6-8-14)18(27)24-19(21-11)28-10-16(26)23-20-22-12(2)17(29-20)13(3)25/h4-8H,9-10H2,1-3H3,(H,21,24,27)(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXVDVPCUZKMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1)SCC(=O)NC2=NC(=C(S2)C(=O)C)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1)SCC(=O)NC2=NC(=C(S2)C(=O)C)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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